molecular formula C8H5FN2O B1342648 3-(4-Fluorophenyl)-1,2,4-oxadiazole CAS No. 887763-94-2

3-(4-Fluorophenyl)-1,2,4-oxadiazole

Cat. No. B1342648
M. Wt: 164.14 g/mol
InChI Key: NHIDNLOFDCZWKS-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,2,4-oxadiazole is a compound that falls within the broader class of 1,3,4-oxadiazole derivatives. These compounds are characterized by a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The presence of a fluorophenyl group attached to this ring structure often imparts unique physical and chemical properties, making these compounds of interest in various fields, including materials science and pharmaceutical research .

Synthesis Analysis

The synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives typically involves multistep reactions starting from various aromatic or aliphatic compounds. For instance, the synthesis of related fluorinated poly(1,3,4-oxadiazole-ether-imide)s involves a solution polycondensation reaction of aromatic diamines with a preformed 1,3,4-oxadiazole ring and an aromatic dianhydride . Another approach includes the refluxing of 1,3,4-oxadiazole-2-thiol with chloroethyl morpholine hydrochloride to obtain a morpholine-fused oxadiazole derivative . These methods highlight the versatility in the synthetic routes available for creating 1,3,4-oxadiazole derivatives with various substituents, including the 4-fluorophenyl group.

Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, and Mass spectrometry. Single-crystal X-ray diffraction studies have confirmed the monoclinic system of a related compound, providing detailed lattice parameters and confirming the expected molecular geometry . DFT calculations have been employed to optimize the molecular structure, analyze vibrational wavenumbers, and predict the reactivity and electrophilic attack sites of these compounds .

Chemical Reactions Analysis

The chemical reactivity of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives is influenced by the presence of the oxadiazole ring and the fluorophenyl group. The molecular electrostatic potential surface analysis indicates that the nitrogen atom of the oxadiazole ring is a likely site for electrophilic attack . The fluorine atom's electronegativity may also affect the compound's reactivity, potentially making it a good candidate for further functionalization or participation in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives are diverse and depend on the specific substituents and molecular structure. For example, fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability, solubility in polar organic solvents, and blue fluorescence . Other derivatives have shown significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, which are supported by molecular docking studies . The nonlinear optical properties of some derivatives have also been investigated, revealing potential applications in optoelectronics .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial and Antioxidant Activities : Derivatives of 1,3,4-oxadiazole, including those with a 3-fluoro-4-methoxyphenyl moiety, have shown promising antimicrobial and antioxidant activities (Dinesha et al., 2014). These findings suggest potential uses in developing new antimicrobial and antioxidant agents.
  • Insecticidal Activities : Novel oxadiazole derivatives, such as 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, have demonstrated significant insecticidal activities, highlighting their potential in pest control (Shi et al., 2000).
  • Anti-convulsant and Anti-inflammatory Properties : Certain oxadiazole derivatives bearing a chloro-fluoro phenyl moiety have shown anti-convulsant and anti-inflammatory activities, indicating their potential in treating related medical conditions (Bhat et al., 2016).

Materials Science Applications

  • Optoelectronic Properties : Some 1,3,4-oxadiazole derivatives containing fluorophenyl groups have been studied for their optical nonlinearity, suggesting applications in optoelectronics (Chandrakantha et al., 2011).
  • Fluorinated Poly(oxadiazole-ether-imide)s : The development of fluorinated poly(1,3,4-oxadiazole-ether-imide)s has shown promise in producing materials with high thermal stability and potential applications in various industries (Hamciuc et al., 2005).

Chemical Research

  • Synthesis Techniques : Advances in the chemistry of 1,2,4-oxadiazoles, including those with fluorophenyl groups, have been significant in heterocyclic synthesis, medicinal chemistry, and materials science (Pace et al., 2015) This research emphasizes the chemical versatility of these compounds and their adaptability for various applications.

properties

IUPAC Name

3-(4-fluorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIDNLOFDCZWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597685
Record name 3-(4-Fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1,2,4-oxadiazole

CAS RN

887763-94-2
Record name 3-(4-Fluorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
C Xu, Y Han, S Xu, R Wang, M Yue, Y Tian, X Li… - European Journal of …, 2020 - Elsevier
Using the principle of bioisosteric replacement, we present a structure-based design approach to obtain new Axl kinase inhibitors with significant activity at the kinase and cellular levels…
MQ Alshaima'a, BD Spitznagel, Y Du… - Bioorganic & Medicinal …, 2023 - Elsevier
Malignant migrating partial seizure of infancy (MMPSI) is a devastating and pharmacoresistant form of infantile epilepsy. MMPSI has been linked to multiple gain-of-function (GOF) …
L Zhu, H Zeng, D Liu, Y Fu, Q Wu, B Song, X Gan - BMC chemistry, 2020 - Springer
Background Plant diseases seriously threaten food security, it is urgent to discover efficient and low-risk chemical pesticides. 1,2,4-Oxadiazole derivatives exhibit broad spectrum of …
X Cao, Z Yao, F Dou, Y Zhang, Y Qiu… - Chemistry & …, 2019 - Wiley Online Library
In this study, a series of phenyl‐1,2,4‐oxadiazole derivatives were synthesized and evaluated for anti‐allodynic activity. Structure–activity relationship studies identified 1‐{4‐[3‐(2,4‐…
L Luo, Y Ou, Q Zhang, X Gan - International Journal of Molecular …, 2023 - mdpi.com
Plant-parasitic nematodes pose a serious threat to crops and cause substantial financial losses due to control difficulties. Tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) is a …
Number of citations: 1 0-www-mdpi-com.brum.beds.ac.uk
J Cai, H Wei, KH Hong, X Wu, M Cao, X Zong… - European journal of …, 2015 - Elsevier
Using Entinostat as a lead compound, 2-aminobenzamide and hydroxamate derivatives have been designed and synthesized. The entire target compounds were investigated for their …
LL Xu, YF Wu, L Wang, CC Li, L Li, B Di, QD You… - European Journal of …, 2018 - Elsevier
The antioxidant function induced by Nrf2 protects the liver from damage. We found a novel Nrf2 activator named compound 25 via structural modification of compound 1 we previously …
M Nazari, E Rezaee, R Hariri, T Akbarzadeh… - EXCLI …, 2021 - ncbi.nlm.nih.gov
Alzheimer's disease (AD) is a progressive mental disorder that brings a huge economic burden to the healthcare systems. During this illness, acetylcholine levels in the cholinergic …
NP Rai, VK Narayanaswamy, T Govender… - European journal of …, 2010 - Elsevier
In the present investigation, a series of novel {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones (3a–i) have been synthesized from 5-(…
NA Ölmez, F Waseer - Current organic synthesis, 2020 - ingentaconnect.com
Background: Urea, thiourea, and 1,2,4-oxadiazole compounds are of great interest due to their different activities such as anti-inflammatory, antiviral, analgesic, fungicidal, herbicidal, …

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